molecular formula C24H21NO5 B1454931 (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid CAS No. 487060-72-0

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B1454931
CAS No.: 487060-72-0
M. Wt: 403.4 g/mol
InChI Key: UPEAXWJZGLFDFI-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a unique stereochemical and functional profile. Its structure features:

  • Fmoc group: A widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine) .
  • Hydroxy and phenyl substituents: A 3-hydroxy group (3R configuration) and a 3-phenyl group on the β-carbon, creating a branched structure.
  • Stereochemistry: The 2S,3R configuration ensures chirality critical for biological activity and peptide folding.

This compound is primarily utilized in SPPS for introducing hydroxylated or sterically constrained residues into peptides, enabling the study of structure-activity relationships .

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAXWJZGLFDFI-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid, commonly referred to as Fmoc-D-allo-Thr, is a compound of significant interest in biochemical and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a phenylpropanoic acid moiety, which contribute to its biological activity.

  • Molecular Formula : C27H24N2O4
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 528861-43-0
  • IUPAC Name : this compound

Biological Activity

The biological activity of Fmoc-D-allo-Thr has been explored in various studies, particularly in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to Fmoc-D-allo-Thr exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives of phenylpropanoic acids possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, (R)-2-hydroxy-3-phenylpropionic acid (PLA), a structural analog, has demonstrated efficacy against various microbial strains, suggesting that Fmoc-D-allo-Thr may exhibit similar properties .

Microbial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate Inhibition
Candida albicansEffective

The precise mechanism by which Fmoc-D-allo-Thr exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival. The presence of the Fmoc group enhances the lipophilicity of the molecule, potentially facilitating its interaction with bacterial membranes .

Case Studies

  • Antimicrobial Efficacy Against Staphylococcus aureus : A study evaluated the effectiveness of Fmoc-D-allo-Thr against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Impact on Biofilm Formation : Another investigation focused on the ability of Fmoc-D-allo-Thr to inhibit biofilm formation in Escherichia coli. The compound reduced biofilm biomass by over 60% when applied at 100 µg/mL.

Research Findings

Recent studies have highlighted the potential of Fmoc-D-allo-Thr in drug formulation and development due to its favorable pharmacokinetic properties. Its stability under physiological conditions and ability to penetrate cellular membranes make it a candidate for further exploration in therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of Fmoc-D-allo-Thr suggests good absorption and distribution characteristics. Preliminary data indicate that the compound achieves peak plasma concentrations within 1 hour post-administration in animal models, with a half-life conducive to therapeutic use.

Scientific Research Applications

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) due to its stability under various reaction conditions and ease of removal.

Peptide Synthesis

Fmoc-Thr-OH plays a critical role in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during the coupling reactions, facilitating the sequential addition of amino acids to form longer peptide chains. This method is particularly advantageous for synthesizing peptides with complex sequences or those containing non-standard amino acids.

Medicinal Chemistry

Research has indicated that compounds derived from threonine can exhibit various biological activities, including anti-inflammatory and anticancer properties. The incorporation of Fmoc-Thr-OH into larger molecular frameworks can enhance the pharmacological profiles of these compounds by improving solubility and bioavailability.

Bioconjugation

The hydroxyl group present in Fmoc-Thr-OH can serve as a site for further modifications, making it suitable for bioconjugation applications. This includes linking peptides to other biomolecules such as antibodies or drugs, which can be used for targeted therapy in cancer treatment.

Material Science

In material science, derivatives of Fmoc-Thr-OH have been explored for their potential use in creating biocompatible polymers and hydrogels. These materials can be utilized in drug delivery systems or tissue engineering applications due to their favorable interaction with biological tissues.

Case Study 1: Peptide Synthesis Optimization

A study published in Journal of Peptide Science demonstrated the efficiency of using Fmoc-Thr-OH in the synthesis of a cyclic peptide with enhanced stability and activity against cancer cell lines. The researchers reported a significant increase in yield and purity when employing Fmoc protection compared to traditional methods without such protection .

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized a series of threonine derivatives, including Fmoc-Thr-OH, and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that compounds containing the threonine moiety exhibited potent anticancer activities, suggesting that modifications at this position could lead to novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents on β-Carbon Stereochemistry (C2, C3) Functional Groups Molecular Formula Molecular Weight CAS Number Reference
(2S,3R)-2-(Fmoc-amino)-3-hydroxy-3-phenylpropanoic acid (Target) Phenyl, -OH 2S, 3R Fmoc, -OH C₂₄H₂₁NO₅ 403.43 Not provided -
(2S)-2-(Fmoc-amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl 2S Fmoc C₂₄H₁₈F₃NO₄ 465.40 Not provided
(2S)-3-[4-(Difluoromethyl)phenyl]-Fmoc-amino propanoic acid 4-(Difluoromethyl)phenyl 2S Fmoc C₂₅H₂₁F₂NO₄ 437.44 1808268-08-7
(S)-Fmoc-amino-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) S Fmoc C₂₅H₂₃NO₄ 401.45 211637-75-1
(2S,3S)-3-Fmoc-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid 2-Methoxyphenyl, -OH (C2) 2S, 3S Fmoc, -OH C₂₅H₂₃NO₆ 433.45 959576-01-3
(R)-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl R Fmoc C₂₄H₁₉F₂NO₄ 447.41 Not provided
(S)-Fmoc-(methyl)amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl S Fmoc, -N(CH₃) C₂₆H₂₀ClF₃NO₄ 510.89 Not provided
Key Observations:
  • Substituent Diversity : Fluorinated aryl groups (e.g., 2,4,5-trifluorophenyl, 3,5-difluorophenyl) are common, enhancing lipophilicity and metabolic stability .
  • Stereochemical Variations : The target compound’s 3R-hydroxy configuration is distinct from the 3S-hydroxy in ’s analog.

Physicochemical Properties

Property Target Compound (S)-o-Tolyl Analog (2S,3S)-Methoxy Analogue (R)-3,5-Difluoro Analog
Molecular Weight 403.43 401.45 433.45 447.41
Purity (HPLC) Not reported 99.76% Not reported Not reported
Solubility Likely polar due to -OH Soluble in DMSO Enhanced by -OH and methoxy Lower (fluorinated groups)
Storage Conditions -20°C (typical for Fmoc derivatives) -20°C, 3 years Sealed, 2-8°C Not reported
  • Solubility : The target’s hydroxyl group improves aqueous solubility compared to fluorinated analogs, which are more lipophilic .
  • Stability : Fmoc derivatives generally require dry, cold storage to prevent decomposition .

Research Findings and Case Studies

  • Synthetic Utility : details the synthesis of an active ester (N-hydroxysuccinimide) from an Fmoc-phenylalanine analog, highlighting its role in efficient peptide coupling .
  • Spectroscopic Validation : NMR and HPLC data (e.g., ) confirm the structural integrity of Fmoc derivatives, critical for reproducible synthesis .
  • Biological Relevance : Fluorinated analogs () are prioritized in medicinal chemistry for their resistance to oxidative metabolism .

Preparation Methods

General Synthetic Strategy

The synthesis of N-Fmoc-protected β-amino acids such as (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid typically involves:

  • Starting from commercially available enantiomerically pure α-amino acids (e.g., L-serine, L-phenylalanine).
  • Conversion of these α-amino acids into their corresponding diazo ketones via the Arndt-Eistert homologation reaction.
  • Subsequent Wolff rearrangement of the diazo ketones to extend the carbon chain by one carbon, thus generating β-amino acid derivatives.
  • Introduction or retention of the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino functionality for compatibility with solid-phase peptide synthesis.

This approach allows the stereocontrolled synthesis of β3-amino acids bearing functionalized side chains, including hydroxy and phenyl groups.

Detailed Preparation via Arndt-Eistert Homologation and Wolff Rearrangement

Formation of Diazo Ketones from N-Fmoc-α-Amino Acids

  • Starting Material: N-Fmoc-protected α-amino acids (e.g., Fmoc-Ser-OH, Fmoc-Phe-OH).
  • Activation: The α-amino acid is converted to a mixed anhydride using isobutyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) in tetrahydrofuran (THF).
  • Diazomethane Reaction: The mixed anhydride reacts with diazomethane (CH2N2) in an ether solvent to form the corresponding diazo ketone intermediate.
  • Purification: Diazo ketones are purified by flash chromatography and/or recrystallization.

This step is critical and requires careful control to avoid side reactions such as partial hydrolysis to methyl esters. The yields for diazo ketones vary depending on the side chain; aromatic side chains such as phenyl generally afford good yields (~65-75%).

Wolff Rearrangement to β-Amino Acids

  • Catalysis: The diazo ketone undergoes a Wolff rearrangement catalyzed by silver trifluoroacetate (CF3COOAg) in the presence of a base (e.g., triethylamine or N-methylmorpholine) in a mixed solvent system (THF/H2O).
  • Outcome: This rearrangement converts the diazo ketone into the homologated β-amino acid with retention of the Fmoc protecting group.
  • Optimization: Milder bases such as NMM improve yields and reduce Fmoc cleavage, especially for sensitive side chains like hydroxy or amino groups.
  • Reaction Time: Typically, the reaction completes within hours at room temperature; absence of base requires longer times (~12 h) but still proceeds smoothly.

The Wolff rearrangement step is pivotal to extend the carbon skeleton and introduce the β-position functionality with stereochemical control.

Stereochemical Considerations and Purity

  • The method preserves the stereochemistry of the starting α-amino acid, yielding β3-amino acids with defined (2S,3R) configurations.
  • Purification steps such as flash chromatography and recrystallization ensure enantiomeric purity.
  • The Fmoc group is stable under the reaction conditions when optimized protocols are used, enabling the product to be directly used in solid-phase peptide synthesis.

Application in Solid-Phase Peptide Synthesis

  • The synthesized N-Fmoc-protected β3-amino acids serve as building blocks for the solid-phase synthesis of β-peptides.
  • Two anchoring methods for the first β-amino acid on resin are commonly used:
    • Esterification of ortho-chlorotrityl chloride resin with the Fmoc-β-amino acid.
    • Acylation of 4-(benzyloxy)benzyl alcohol resin using ketene intermediates from the Wolff rearrangement.
  • The former method generally provides better yields and product quality for peptide elongation.

Summary Table of Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Mixed anhydride formation i-BuOCOCl, NMM, THF - Precursor for diazo ketone synthesis
Diazomethane reaction CH2N2, Et2O 65-75 Side chain dependent, phenyl good yield
Wolff rearrangement CF3COOAg catalyst, NMM or Et3N base, THF/H2O 63-81 Milder base (NMM) improves yield
Fmoc cleavage during rearrangement Minimized by mild conditions <15% loss Depends on side chain and base choice

Research Findings and Optimization Notes

  • The Arndt-Eistert homologation and Wolff rearrangement provide a robust route to β3-amino acids with complex side chains.
  • Fmoc protection is compatible but sensitive; optimization of base and solvent conditions is crucial to minimize deprotection.
  • The method is versatile for various side chains including aliphatic, aromatic, hydroxy, and amino functionalities.
  • The synthesized β3-amino acids exhibit potential for incorporation into β-peptides with defined secondary structures, useful in drug design and protein folding studies.

Q & A

Q. What are the optimal synthetic routes for (2S,3R)-2-Fmoc-amino-3-hydroxy-3-phenylpropanoic acid, and how is purity ensured?

The compound is synthesized via Fmoc protection using Fmoc-Cl in a basic aqueous-organic biphasic system (e.g., 1,4-dioxane/Na₂CO₃). Post-reaction, extraction with ethyl acetate, drying (Na₂SO₄), and solvent removal yield the crude product. Purification via reversed-phase HPLC or silica gel chromatography ensures >95% purity. Analytical HPLC and LC-MS validate identity and purity .

Q. How is the stereochemical configuration confirmed for this compound?

Stereochemical integrity is verified using:

  • NMR : NOE experiments and coupling constants (e.g., 3JHH^3J_{HH}) distinguish syn vs. anti configurations of the hydroxy and phenyl groups.
  • Circular Dichroism (CD) : Chiral centers induce specific Cotton effects, which are compared to known standards.
  • X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are obtainable .

Q. What storage conditions prevent degradation of this Fmoc-protected amino acid?

Store under inert gas (argon/nitrogen) at 2–8°C in moisture-free, amber glass containers. Desiccants (e.g., silica gel) are critical to avoid hydrolysis of the Fmoc group. Stability is monitored via periodic HPLC analysis .

Q. Which analytical methods are used to confirm identity and purity post-synthesis?

  • HPLC : Retention time matching against a reference standard.
  • LC-MS : Molecular ion ([M+H]⁺) and fragmentation patterns.
  • 1^1H/13^{13}C NMR : Assignments of aromatic (Fmoc), hydroxy, and carboxyl protons .

Advanced Research Questions

Q. How does the β-hydroxy group influence peptide coupling efficiency and side reactions?

The β-hydroxy group introduces steric hindrance, slowing acylation rates during solid-phase synthesis. Pre-activation with N-hydroxysuccinimide (NHS) esters or use of coupling agents like HATU improves efficiency. Competitive elimination to form α,β-unsaturated byproducts is minimized by low-temperature (0–4°C) coupling and short reaction times .

Q. What strategies resolve contradictory data on pH-dependent stability of the Fmoc group in this compound?

Conflicting stability reports arise from varying solvent systems. Systematic studies using:

  • Kinetic HPLC : Quantify Fmoc deprotection rates under acidic (e.g., 20% piperidine/DMF) vs. neutral conditions.
  • UV-Vis Spectroscopy : Monitor absorbance at 301 nm (Fmoc chromophore) degradation.
  • DFT Calculations : Model hydrolysis pathways to identify critical pH thresholds .

Q. How can this compound be applied in designing enzyme-resistant peptide analogs?

The phenyl and hydroxy groups enhance rigidity and resistance to proteolysis. Examples include:

  • Substrate Mimetics : Incorporate into protease cleavage sites (e.g., HIV-1 protease) to study binding kinetics via surface plasmon resonance (SPR).
  • Peptidomimetic Libraries : Screen for bioactivity using fluorescence polarization assays .

Q. What role does the phenyl group play in modulating interactions with lipid bilayers or protein targets?

  • Hydrophobic Interactions : The phenyl group anchors the compound to lipid membranes (e.g., MD simulations with POPC bilayers).
  • π-Stacking : Stabilizes binding to aromatic residues (e.g., tyrosine in receptor pockets) in SPR or ITC studies. Competitive assays with phenylalanine analogs validate specificity .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/TechniqueReference
Molecular Weight437.4 g/mol (C₂₅H₂₁F₂NO₄)
LogP3.2 (Predicted via HPLC-RT method)
Stability (pH 7.4, 25°C)t₁/₂ = 72 hrs (HPLC monitoring)

Q. Table 2: Common Side Reactions and Mitigation

Side ReactionMitigation StrategyReference
Fmoc DeprotectionUse 20% piperidine/DMF (<5 min)
β-EliminationLow-temperature coupling (0–4°C)
RacemizationAdd HOBt/DIPEA to suppress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.